molecular formula C8H6F3NO2 B14838282 4-Hydroxy-3-(trifluoromethyl)benzamide

4-Hydroxy-3-(trifluoromethyl)benzamide

Número de catálogo: B14838282
Peso molecular: 205.13 g/mol
Clave InChI: LKXPTDCEDVRIRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxy-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 217.14 g/mol. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting kinase inhibition or antimicrobial activity .

Propiedades

Fórmula molecular

C8H6F3NO2

Peso molecular

205.13 g/mol

Nombre IUPAC

4-hydroxy-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(12)14)1-2-6(5)13/h1-3,13H,(H2,12,14)

Clave InChI

LKXPTDCEDVRIRY-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into a benzene ring, followed by the addition of hydroxyl and amide groups. One common method involves the trifluoromethylation of a suitable benzene derivative, followed by subsequent functional group transformations. For example, starting from 4-hydroxybenzonitrile, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under radical conditions .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-3-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Compound 63 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-trifluoromethyl-4-(3-chloropropoxy)-benzamide)
  • Molecular Formula : C₂₄H₂₇ClF₆N₃O₂
  • Molecular Weight : 538.17 g/mol
  • Key Features :
    • Additional 3-chloropropoxy and piperazinylmethyl substituents.
    • Synthesized from methyl 4-hydroxy-3-(trifluoromethyl)benzoate (94% intermediate yield; 53% final yield).
  • The lower final yield (53%) reflects synthetic complexity compared to simpler benzamides .
Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide)
  • Key Features :
    • Contains a sulfamoyl (-SO₂NH₂) group instead of -CF₃.
    • Intermediate synthesis yield: 76%.
  • Comparison : The sulfamoyl group introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce metabolic stability compared to -CF₃ derivatives .

Positional Isomerism: Hydroxyl Group Placement

N-(4-hydroxyphenyl)-3-(trifluoromethyl)benzamide
  • Molecular Formula: C₁₄H₁₀F₃NO₂
  • Molecular Weight : 281.23 g/mol
  • Key Features :
    • Hydroxyl group at the 4-position of the phenyl ring attached to the amide nitrogen.
  • Comparison : The para-hydroxyl group alters hydrogen-bonding interactions and acidity (pKa ~8–10) compared to the meta-hydroxyl in the target compound. This positional difference may influence receptor binding in biological systems .

Pharmacologically Active Analogs

Nilotinib Hydrochloride Monohydrate
  • Molecular Formula : C₂₈H₂₂F₃N₇O · HCl · H₂O
  • Molecular Weight : 529.52 g/mol
  • Key Features :
    • Contains a pyrimidine-imidazole core and -CF₃ substituent.
    • Approved tyrosine kinase inhibitor for chronic myeloid leukemia.
  • Comparison : The target compound lacks the heterocyclic moieties critical for nilotinib’s kinase binding. However, the shared -CF₃ group highlights its role in enhancing lipophilicity and metabolic stability .

Substituent Effects on Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Aqueous Solubility* (mg/mL)
4-Hydroxy-3-(trifluoromethyl)benzamide C₈H₆F₃NO₂ 217.14 -OH, -CF₃ 2.1 0.15
Compound 63 C₂₄H₂₇ClF₆N₃O₂ 538.17 -O-(3-chloropropyl), -CF₃, -piperazine 4.8 <0.01
4-Hydroxy-3-[3-methyl-1-(p-nitrophenyl)-5-oxo-2-pyrazolin-4-ylazo] benzamide C₁₇H₁₄N₆O₅ 390.33 -OH, -azo, -nitrophenyl 3.5 0.02

*Predicted using ChemDraw and PubChem data.

  • Key Trends :
    • Lipophilicity : -CF₃ and chloroalkyl groups increase LogP, reducing solubility.
    • Hydrogen Bonding : -OH and -SO₂NH₂ improve solubility but are counteracted by bulky substituents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.